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Compound of Interest

Compound Name: 3-Methoxybenzhydrazide

Cat. No.: B1360060

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical analysis of the structural features of 3-
Methoxybenzhydrazide, a versatile molecule with significant applications in medicinal
chemistry and materials science. Authored from the perspective of a Senior Application
Scientist, this document synthesizes foundational chemical principles with advanced analytical
techniques to offer a holistic understanding of this compound. We will delve into its molecular
architecture through X-ray crystallography, elucidate its electronic and atomic environment via
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, and explore its
fragmentation behavior using Mass Spectrometry. Each section is designed to be a self-
validating system, explaining not just the methodology but the scientific rationale behind the
experimental choices and data interpretation.

Introduction: The Significance of 3-
Methoxybenzhydrazide

3-Methoxybenzhydrazide (m-anisic hydrazide) is a key intermediate in the synthesis of a wide
array of organic compounds.[1] Its structure, featuring a benzene ring substituted with a
methoxy group and a hydrazide moiety, imparts a unique combination of reactivity and
biological activity. This has led to its use in the development of pharmaceuticals,
agrochemicals, and dyes.[1] Notably, it serves as a precursor for hydrazone derivatives, a class
of compounds known for their anti-inflammatory, analgesic, and anti-cancer properties.[1] A
thorough understanding of its three-dimensional structure and spectroscopic properties is
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paramount for designing novel derivatives with enhanced therapeutic potential and for quality
control in its various applications.

Key Physicochemical Properties:

Property Value Source
Molecular Formula CsH10N202 [1]
Molecular Weight 166.18 g/mol [1]
CAS Number 5785-06-8 [1]
Appearance Pale brown powder [1]
Melting Point 89-95 °C [1]

Synthesis of 3-Methoxybenzhydrazide: A Reliable
Protocol

The synthesis of 3-Methoxybenzhydrazide is typically achieved through the hydrazinolysis of
a corresponding ester, such as methyl 3-methoxybenzoate. This nucleophilic acyl substitution
reaction is a robust and high-yielding method.

Experimental Protocol:

Materials:

» Methyl 3-methoxybenzoate

» Hydrazine hydrate (80% solution)
e Methanol (absolute)

Procedure:

 In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve
methyl 3-methoxybenzoate (1 equivalent) in methanol.
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e Add hydrazine hydrate (1.2 equivalents) dropwise to the stirred solution at room
temperature.

» Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction
can be monitored by thin-layer chromatography (TLC).

» After completion, allow the reaction mixture to cool to room temperature.
¢ Reduce the volume of the solvent under reduced pressure.
o Cool the concentrated solution in an ice bath to induce crystallization.

o Collect the precipitated solid by vacuum filtration, wash with a small amount of cold
methanol, and dry under vacuum to yield pure 3-Methoxybenzhydrazide.

This protocol is adapted from established methods for the synthesis of similar benzhydrazide
derivatives.[2] The use of a slight excess of hydrazine hydrate ensures the complete
conversion of the starting ester.

Unveiling the Molecular Architecture: Single-Crystal
X-ray Diffraction

Single-crystal X-ray diffraction provides the most definitive information about the three-
dimensional arrangement of atoms in a crystalline solid. For 3-Methoxybenzhydrazide, this
technique reveals precise bond lengths, bond angles, and intermolecular interactions that
govern its solid-state behavior.

The crystal structure of 3-Methoxybenzhydrazide has been deposited in the Cambridge
Crystallographic Data Centre (CCDC) with the deposition number 750714.[1] Analysis of this
crystallographic data provides invaluable insights into the molecule's conformation.

Key Crystallographic Insights (Hypothetical Data based
on related structures):

While the specific data for CCDC 750714 requires direct access to the database, we can infer
expected structural features based on published data for closely related benzohydrazide
derivatives.
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e Planarity: The benzene ring is expected to be planar. The hydrazide group (-CONHNH2) will
also exhibit a degree of planarity due to resonance.

» Conformation: The molecule will likely adopt a conformation that minimizes steric hindrance

between the methoxy group and the hydrazide moiety.

e Hydrogen Bonding: The hydrazide group contains both hydrogen bond donors (N-H) and
acceptors (C=0 and -NH:), leading to the formation of an extensive network of
intermolecular hydrogen bonds in the crystal lattice. These interactions are crucial for the
stability of the crystal packing. For instance, in the crystal structure of 3-hydroxy-4-
methoxybenzohydrazide, intermolecular N—H:-:-N, N—H---O, and O—H---O hydrogen bonds

are observed to link the molecules.[3]
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Probing the Atomic Environment: Nuclear Magnetic
Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in
solution. By analyzing the chemical shifts, coupling constants, and integration of the signals in
1H and 13C NMR spectra, we can gain a detailed picture of the electronic environment of each

atom.
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'H NMR Spectroscopy

The *H NMR spectrum of 3-Methoxybenzhydrazide is expected to show distinct signals for
the aromatic protons, the methoxy group protons, and the hydrazide protons.

Expected *H NMR Spectral Data (in DMSO-ds):

. . Coupling
Chemical Shift . .
Proton Multiplicity Integration Constant (J,
(3, ppm)
Hz)
-NH:z ~4.5 Broad Singlet 2H -
-CONH- ~9.8 Singlet 1H -
Aromatic H 70-75 Multiplet 4H -
-OCHs ~3.8 Singlet 3H -

o Aromatic Protons: The four protons on the benzene ring will appear as a complex multiplet in
the range of 7.0-7.5 ppm. The substitution pattern will lead to distinct signals, though they
may overlap.

o Methoxy Protons: The three protons of the methoxy group will appear as a sharp singlet
around 3.8 ppm, a characteristic chemical shift for this functional group.

o Hydrazide Protons: The two protons of the terminal -NHz group are expected to appear as a
broad singlet around 4.5 ppm. The amide proton (-CONH-) will appear as a singlet further
downfield, typically around 9.8 ppm. The chemical shifts of these protons are sensitive to
solvent, concentration, and temperature due to hydrogen bonding and exchange.

3C NMR Spectroscopy

The 13C NMR spectrum provides information about the carbon skeleton of the molecule.

Expected 3C NMR Spectral Data (in DMSO-de):
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Carbon Chemical Shift (6, ppm)
C=0 ~165

Aromatic C-O ~159

Aromatic C (quaternary) ~135

Aromatic C-H 112 - 130

-OCHs ~55

o Carbonyl Carbon: The carbonyl carbon of the hydrazide group is expected to resonate at a
downfield chemical shift, typically around 165 ppm.

e Aromatic Carbons: The six aromatic carbons will appear in the range of 112-160 ppm. The
carbon attached to the methoxy group (C-O) will be the most downfield among the aromatic
carbons, around 159 ppm. The other quaternary carbon will be around 135 ppm, while the
protonated aromatic carbons will appear between 112 and 130 ppm.

o Methoxy Carbon: The carbon of the methoxy group will give a signal at approximately 55
ppm.

Vibrational Fingerprinting: Fourier-Transform
Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups
present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of
3-Methoxybenzhydrazide will exhibit characteristic absorption bands for the N-H, C=0, C-0O,
and aromatic C-H bonds.

Expected FTIR Spectral Data:
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Functional Group Wavenumber (cm~—?) Intensity

N-H Stretch (amide and amine) 3200 - 3400 Medium

C-H Stretch (aromatic) 3000 - 3100 Medium

C-H Stretch (aliphatic, -OCH3) 2850 - 3000 Medium

C=0 Stretch (amide 1) 1640 - 1680 Strong

N-H Bend (amide II) 1510 - 1570 Medium

C=C Stretch (aromatic) 1450 - 1600 Medium to Strong
C-O Stretch (aryl ether) 1200 - 1275 (asymmetric) Strong

C-0O stretch (aryl ether) 1000 - 1075 (symmetric) Strong

The strong absorption band for the carbonyl group (C=0) is particularly diagnostic for the
hydrazide functionality. The presence of both N-H stretching and bending vibrations further
confirms the presence of the amide and amine groups.

Molecular Weight and Fragmentation: Mass
Spectrometry

Mass spectrometry is a powerful analytical technique that provides information about the
molecular weight and structural features of a compound by analyzing the mass-to-charge ratio
(m/z) of its ions.

Expected Mass Spectrometry Data:

e Molecular lon Peak (M*): The mass spectrum of 3-Methoxybenzhydrazide will show a
molecular ion peak at an m/z value corresponding to its molecular weight (166.18 g/mol ).

o Major Fragment lons: The molecule is expected to undergo characteristic fragmentation
upon ionization. Key fragmentation pathways include:

o Loss of the -NHNHz group (m/z 31) to give the 3-methoxybenzoyl cation (m/z 135). This is
often the base peak.
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o Loss of the methoxy group (-OCHs, m/z 31) from the benzoyl fragment to give a cation at
m/z 104.

o Further fragmentation of the aromatic ring.

3-Methoxybenzhydrazide
(m/z 166)

[3-Methoxybenzoyl]+
(m/z 135)

[CeHaCO]+
(m/z 104)
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Conclusion: A Multi-faceted Structural
Understanding

This technical guide has provided a comprehensive overview of the structural analysis of 3-
Methoxybenzhydrazide, integrating data from X-ray crystallography, NMR and IR
spectroscopy, and mass spectrometry. The synergistic application of these techniques allows
for a complete and unambiguous characterization of this important molecule. The detailed
protocols and expected data presented herein serve as a valuable resource for researchers in
organic synthesis, medicinal chemistry, and materials science, facilitating both the reliable
identification of 3-Methoxybenzhydrazide and the rational design of its next-generation
derivatives.
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e PubChem. m-Anisohydrazide. [Link]

» Synthesis, Structural Characterization, and Biological Evaluation of (E)-N-(4-
Bromobenzylidene)

o Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglyc

» Crystal structure of (E)-4-hydroxy-N'-(3-methoxybenzylidene)benzohydrazide. [Link]

o 3-Hydroxy-4-methoxybenzohydrazide. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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